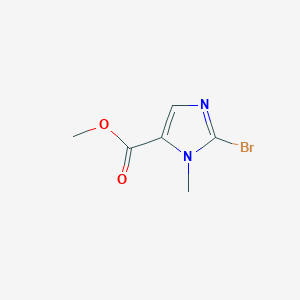

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQDLPCCSZIZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649939 | |

| Record name | Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120781-02-4 | |

| Record name | Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Abstract

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom at the C2 position and a methyl ester at C5, makes it an attractive precursor for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and validated synthetic strategy for this target molecule, delving into the underlying chemical principles, detailed experimental protocols, and critical process parameters. The narrative is structured to provide researchers and drug development professionals with both the theoretical foundation and practical insights required for successful synthesis.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antihistaminic properties.[2][3] The strategic value of a molecule like Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate lies in its capacity for further chemical elaboration. The C2-bromo substituent is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Simultaneously, the C5-ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another handle for molecular diversification.

This guide focuses on a logical and efficient synthetic pathway, proceeding through the initial construction of the core imidazole ring followed by a highly regioselective bromination. This approach is often preferred for its control over isomer formation and its adaptability to scale-up operations.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a multi-substituted heterocycle requires careful planning to control regioselectivity. Two primary retrosynthetic pathways are considered for the target molecule:

-

Pathway A (Post-Cyclization Functionalization): This strategy involves the initial synthesis of the Methyl 1-methyl-1H-imidazole-5-carboxylate core, followed by the selective introduction of the bromine atom at the C2 position. This is the most direct and often highest-yielding approach.

-

Pathway B (Sandmeyer Reaction): This route would begin with a 2-aminoimidazole precursor. The amino group would be converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) catalyst.[4][5] While effective for many aromatic systems, this pathway adds steps (synthesis of the amino-precursor, diazotization) and involves handling potentially unstable diazonium intermediates.

Chosen Strategy: This guide will detail Pathway A , as it represents a more streamlined and commonly employed strategy for this substitution pattern. The key challenge in this route is achieving exclusive bromination at the C2 position, which can be overcome with the appropriate choice of brominating agent and reaction conditions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Imidazole Core: Methyl 1-methyl-1H-imidazole-5-carboxylate

The construction of the imidazole ring is the foundational stage of the synthesis. The van Leusen imidazole synthesis is a powerful and convergent method for creating substituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine.[6][7] In this case, an alternative and efficient approach involves the reaction between an N-methylated amino acid derivative and a formylating agent, or the direct alkylation of a pre-formed imidazole ester. A common and reliable method starts from commercially available methyl imidazole-4(5)-carboxylate, which exists as a mixture of tautomers. Regioselective N-methylation can be challenging, often yielding a mixture of 1,4- and 1,5-isomers.[8][9]

A more controlled synthesis involves building the ring to set the substitution pattern definitively. For the purpose of this guide, we will assume the successful synthesis or procurement of the key intermediate, Methyl 1-methyl-1H-imidazole-5-carboxylate , to focus on the critical bromination step.

Regioselective C2-Bromination: The Core Directive

This is the most critical transformation in the synthetic sequence. The imidazole ring has three potentially reactive carbons (C2, C4, C5). However, the electronic properties of the existing substituents guide the regioselectivity of electrophilic substitution.

-

The N1-methyl group is electron-donating, increasing the electron density of the ring and activating it towards electrophilic attack.

-

The C5-methoxycarbonyl group is electron-withdrawing, deactivating the ring, particularly at the adjacent C4 position.

The C2 position is electronically activated and sterically accessible, making it the most probable site for electrophilic bromination.

Causality Behind Reagent Selection: The choice of brominating agent is paramount. While molecular bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[10] NBS serves as a source of an electrophilic bromine atom (Br+). Its key advantage is that it provides a low, constant concentration of bromine in the reaction medium, which enhances selectivity and minimizes the formation of byproducts. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, although polar solvents can also facilitate the electrophilic pathway.

Caption: Mechanism of Electrophilic C2-Bromination.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy.

Reaction: Bromination of Methyl 1-methyl-1H-imidazole-5-carboxylate

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 1-methyl-1H-imidazole-5-carboxylate | 140.14 | 10.0 | 1.40 g |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 (1.05 eq) | 1.87 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 (0.05 eq) | 82 mg |

| Carbon Tetrachloride (CCl₄) or Acetonitrile | - | - | 50 mL |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1-methyl-1H-imidazole-5-carboxylate (1.40 g, 10.0 mmol).

-

Dissolution: Add the solvent (50 mL of CCl₄ or acetonitrile) and stir until the starting material is fully dissolved. Note: Acetonitrile is a safer, more modern alternative to CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up (Cooling): Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated succinimide. Wash the filter cake with a small amount of fresh solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Isolation & Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum. The final product, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11]

Data Summary and Expected Outcome

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | C2-Bromination | NBS, AIBN | Acetonitrile | 82 | 4-6 | 85-95% |

| 2 | Purification | Silica Gel | Hexanes/EtOAc | 25 | - | >98% |

Yields are estimates and may vary based on experimental conditions and scale.

Conclusion and Future Prospects

This guide outlines a reliable and scientifically-grounded method for the synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. The strategy of post-cyclization C2-bromination using NBS is highly effective, offering excellent regioselectivity and high yields. The resulting molecule is a versatile intermediate, primed for use in library synthesis and the development of novel therapeutics. The C-Br bond provides a synthetic handle for introducing molecular complexity through modern cross-coupling chemistry, making this a valuable compound in the arsenal of any medicinal or synthetic chemist.

References

- ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

- Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.

-

MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1134. [Link]

- JOCPR. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemical and Pharmaceutical Research.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

-

Verma, A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4938. [Link]

- SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

- National Institutes of Health. (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization.

-

MDPI. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(11), 3345. [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4). [Link]

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ResearchGate. (n.d.). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5().

- SpringerLink. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.

- Pharm D GURU. (n.d.). 32. SANDMEYERS REACTION.

- J&K Scientific LLC. (2025). Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ChemicalBook. (n.d.). methyl 2-bromo-1H-imidazole-5-carboxylate | 1379311-82-6.

- Dumpis, M. A., et al. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry.

- PubChem. (n.d.). Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pleiades.online [pleiades.online]

- 10. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 11. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | C6H7BrN2O2 | CID 26343677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate: A Technical Guide for Advanced Synthesis

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class of compounds, substituted imidazoles serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS No. 120781-02-4), a key intermediate for researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes, reactivity, and applications, with a focus on the causal relationships that underpin its utility in modern organic synthesis.

Physicochemical Properties and Identification

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole that is strategically functionalized for further chemical transformations. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 120781-02-4 | [2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Alternate Name | 2-Bromo-5-(methoxycarbonyl)-1-methyl-1H-imidazole | [2] |

| Physical Form | Solid or liquid | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of Methyl 1-methyl-1H-imidazole-5-carboxylate. The C2 position of the N-methylated imidazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Sources

A Technical Guide to the Physicochemical Properties of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the imidazole ring is a privileged structure due to its unique electronic properties and ability to engage in various biological interactions. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a functionalized imidazole derivative that serves as a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The strategic placement of a bromine atom at the 2-position offers a reactive handle for cross-coupling reactions, while the methyl ester at the 5-position provides a site for further modification or can influence the molecule's overall polarity and solubility.

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. As senior application scientists, our goal is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. Understanding these characteristics is paramount for predicting a compound's behavior in biological systems, optimizing reaction conditions, and developing robust formulations. This document is structured to guide researchers through compound identification, in-depth property analysis with validated experimental protocols, and safe handling, ensuring a holistic understanding for its effective application in research and development.

Compound Identification and Structure

Accurate identification is the foundational step for any chemical analysis. The structural features of this compound—a methylated imidazole core, a bromine substituent, and a methyl ester group—dictate its chemical reactivity and physical behavior.

-

IUPAC Name: methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

-

SMILES String: COC(=O)c1cn(C)c(Br)n1

-

InChI Key: GRRFNSRETLLTBQ-UHFFFAOYSA-N[3]

| Identifier | Value | Source |

| CAS Number | 120781-02-4 | [4] |

| Molecular Formula | C₆H₇BrN₂O₂ | [4][5] |

| Molecular Weight | 219.04 g/mol | [4][5] |

| Alternate Name | 2-Bromo-5-(methoxycarbonyl)-1-methyl-1H-imidazole | [4] |

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical building block is defined by its measurable properties. These values are the primary inputs for predictive models that assess druglikeness, metabolic stability, and bioavailability.[6] The following table summarizes the key physicochemical parameters for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate.

| Property | Value / Method | Significance in Drug Development |

| Melting Point | Experimentally Determined | Influences solubility, stability, and purification methods (e.g., crystallization). |

| Aqueous Solubility | Experimentally Determined | Critical for bioavailability, formulation, and assay development. Low solubility can be a major hurdle.[7] |

| LogP (Octanol/Water) | Experimentally Determined | Measures lipophilicity; a key predictor of membrane permeability, protein binding, and metabolic clearance.[8] |

| pKa | Experimentally Determined | Determines the ionization state at physiological pH, which governs solubility, absorption, and target binding.[9] |

| Polar Surface Area (PSA) | 44.1 Ų (Calculated for a similar isomer) | Influences membrane permeability and oral bioavailability. |

Lipophilicity and Ionization State Analysis

The interplay between a molecule's lipophilicity (its affinity for fatty environments) and its ionization state (whether it carries a charge) governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Partition Coefficient (LogP and LogD)

LogP is the measure of a compound's partitioning between an immiscible organic phase (n-octanol) and water, reflecting its lipophilicity.[6] For ionizable molecules, the distribution coefficient (LogD) is used, as it accounts for both the neutral and ionized forms at a specific pH. Given the basic nitrogen atoms in the imidazole ring, understanding the LogD at physiological pH (7.4) is crucial.

This is the gold-standard method for its thermodynamic accuracy. The causality behind this choice is its direct measurement of partitioning at equilibrium.

-

Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and then separating the phases.

-

Partitioning: Add a small volume of the n-octanol stock solution to a known volume of the water phase in a glass vessel. The concentration should not exceed 0.01 M to avoid self-association.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Centrifuge to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ). The protocol is self-validating by ensuring the total mass of the compound recovered from both phases matches the initial amount added.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base. The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is methylated and thus non-basic. The N-3 nitrogen is a potential proton acceptor (a base). Determining its pKa is essential to predict the compound's charge state in different biological compartments.

This method is chosen for its precision and ability to directly measure protonation events.

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low). The initial concentration should be around 1-10 mM.

-

Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, where half of the compound has been protonated. The inflection point of the first derivative plot provides the most accurate endpoint.

Solubility and Stability Profile

A compound is only useful if it can be dissolved and remains intact under experimental and physiological conditions.

Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter that can halt drug development if too low.[10]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 6.5, 7.4). The presence of visible solid material ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it (using a low-binding filter), and determine the concentration using a validated HPLC method against a standard curve.

Chemical Stability

The ester functional group in the molecule is susceptible to hydrolysis, especially at non-neutral pH. Assessing stability is crucial for defining storage conditions and predicting shelf-life.

-

Incubation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in the same aqueous buffers used for solubility testing (pH 2.0, 7.4, 9.0).

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots by HPLC. Monitor the peak area of the parent compound.

-

Evaluation: Plot the percentage of the parent compound remaining versus time. The rate of degradation can be used to estimate the compound's half-life under those conditions. The appearance of new peaks would indicate the formation of degradation products, such as the corresponding carboxylic acid from ester hydrolysis.

Workflow for Comprehensive Physicochemical Characterization

To ensure data integrity and efficient resource allocation, a logical workflow is essential. The following diagram outlines a standard process for the initial characterization of a new batch of a research compound like Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate.

Caption: Logical workflow for physicochemical characterization of a new compound.

Handling, Storage, and Safety

Proper handling and storage are critical for user safety and maintaining compound integrity.

-

Safety Precautions: Based on data for structurally related compounds, Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate should be handled with care. It is classified as a Dangerous Good for transport.[4] Similar imidazoles are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage Conditions: To prevent degradation, particularly ester hydrolysis and potential reactions involving the bromo-substituent, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage at low temperatures (2-8°C) is recommended, protected from light and moisture.

Conclusion

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. A thorough understanding and experimental determination of its solubility, lipophilicity (LogP/D), and ionization constant (pKa) are not merely academic exercises; they are essential prerequisites for its successful application in drug discovery and development. The protocols and workflows described in this guide provide a robust framework for obtaining reliable data, enabling researchers to make informed decisions, troubleshoot experimental challenges, and ultimately accelerate their research programs. By integrating these principles of scientific integrity and experimental rigor, the full potential of this versatile chemical building block can be realized.

References

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

PubChem. (n.d.). Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

National Research Council. (2014). Physicochemical Properties and Environmental Fate. A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2,4-dibromo-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synthesis. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

-

Oceanchem Group Limited. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | C6H7BrN2O2 | CID 26343677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moglen.law.columbia.edu [moglen.law.columbia.edu]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through modern NMR techniques. We will explore the theoretical basis for signal assignment, present predicted spectral data, and outline the experimental protocols necessary for empirical verification.

Introduction: The Structural Significance of Substituted Imidazoles

Imidazole derivatives form the core of numerous pharmaceuticals and biologically active molecules. Their unique electronic properties and ability to engage in various intermolecular interactions make them a cornerstone of medicinal chemistry. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a key synthetic intermediate, offering multiple reaction sites for further molecular elaboration. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous insights into the molecular framework.[1][2][3][4] This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, underpinned by established principles of chemical shifts, spin-spin coupling, and modern two-dimensional NMR methodologies.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three types of non-equivalent protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole Ring Proton (H4) | 7.5 - 7.8 | Singlet (s) | 1H |

| N-Methyl Protons (N-CH₃) | 3.8 - 4.1 | Singlet (s) | 3H |

| Ester Methyl Protons (O-CH₃) | 3.7 - 3.9 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 160 - 165 |

| Imidazole C2 (C-Br) | 125 - 130 |

| Imidazole C4 | 135 - 140 |

| Imidazole C5 | 115 - 120 |

| N-Methyl Carbon (N-CH₃) | 35 - 40 |

| Ester Methyl Carbon (O-CH₃) | 50 - 55 |

In-Depth Spectral Interpretation

The predicted chemical shifts are rooted in the electronic environment of each nucleus. The electronegativity of neighboring atoms and the aromaticity of the imidazole ring are the primary determinants of these values.

¹H NMR Spectrum Analysis

-

Imidazole Ring Proton (H4): This proton is attached to an sp²-hybridized carbon within an aromatic ring. Its expected downfield shift (7.5 - 7.8 ppm) is a consequence of the deshielding effect of the ring current.[6] The absence of adjacent protons results in a singlet multiplicity.

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are expected to resonate in the range of 3.8 - 4.1 ppm. The electronegativity of the nitrogen atom and its participation in the aromatic system contribute to this chemical shift. This signal will appear as a singlet due to the lack of neighboring protons.

-

Ester Methyl Protons (O-CH₃): These protons, part of the methyl ester functional group, are deshielded by the adjacent oxygen atom. Their predicted chemical shift of 3.7 - 3.9 ppm is characteristic of methyl esters. This signal will also be a singlet.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms. This results in a characteristic downfield chemical shift in the 160 - 165 ppm region.

-

Imidazole Ring Carbons:

-

C2: The carbon atom bonded to the bromine atom (C2) is expected to have a chemical shift in the range of 125 - 130 ppm. The electronegativity of the bromine and the adjacent nitrogen atoms influences its position.

-

C4: This carbon is bonded to the sole ring proton. Its resonance is anticipated between 135 - 140 ppm.

-

C5: The carbon atom to which the ester group is attached (C5) is predicted to appear in the 115 - 120 ppm range.

-

-

Methyl Carbons:

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will have a chemical shift in the range of 35 - 40 ppm.

-

Ester Methyl Carbon (O-CH₃): The ester's methyl carbon is deshielded by the directly attached oxygen atom, leading to a chemical shift in the 50 - 55 ppm range.

-

Structural Verification with 2D NMR Spectroscopy

For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are indispensable.[9][10]

Experimental Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the absence of proton-proton couplings, as all signals in the ¹H NMR are expected to be singlets.[10]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. This would definitively link the imidazole ring proton to C4, the N-methyl protons to the N-methyl carbon, and the ester methyl protons to the ester methyl carbon.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the imidazole ring proton (H4) would show correlations to C2 and C5, as well as the carbonyl carbon. The N-methyl protons would show correlations to C2 and the imidazole C5, while the ester methyl protons would correlate with the carbonyl carbon.

Key HMBC Correlations for Structural Confirmation

Caption: Predicted key HMBC correlations.

Standard Experimental Protocol

To acquire high-quality NMR data for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice due to its ability to dissolve a wide range of organic compounds.[11]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to clearly resolve all correlations.

-

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of synthetic intermediates like Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. Through a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. The predicted data and interpretation provided in this guide serve as a robust framework for researchers working with this and related heterocyclic compounds, ensuring the integrity of their chemical structures and facilitating the advancement of their research endeavors.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

JoVE. NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

-

MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

The Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

-

TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

The Royal Society of Chemistry. One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

PubChemLite. Methyl 2-bromo-1h-imidazole-5-carboxylate. [Link]

-

PubChem. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Chem-Station International Edition. NMR Basics: Guide for Analysis and Interpretation. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. ijirset.com [ijirset.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. rsc.org [rsc.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. emerypharma.com [emerypharma.com]

- 11. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. As a molecule featuring a halogen, a substituted imidazole ring, and an ester functional group, its characterization by mass spectrometry presents a unique and illustrative case study. This document will delve into the theoretical underpinnings and practical considerations for its analysis, from selecting the appropriate ionization method to interpreting the resultant mass spectrum. We will explore the predictable and characteristic fragmentation patterns, underpinned by the foundational principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quality control of small molecules.[1][2]

Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis

In the realm of drug discovery and development, mass spectrometry (MS) is an indispensable analytical tool.[1][3] Its high sensitivity and selectivity allow for the precise determination of molecular weight and structural information from minute quantities of a substance.[1][4] For a compound like Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (C6H7BrN2O2), MS is crucial for confirming its identity, assessing its purity, and studying its metabolic fate.[2][5] The presence of a bromine atom, a nitrogen-containing heterocyclic ring, and a methyl ester group all contribute to a distinct mass spectrometric "fingerprint." Understanding this fingerprint is key to its unambiguous identification.

This guide will provide a detailed protocol and theoretical explanation for the mass spectrometric analysis of this specific molecule, serving as a practical framework for the analysis of other halogenated heterocyclic small molecules.

Experimental Design: A Self-Validating Approach

The selection of the appropriate mass spectrometry technique is paramount for obtaining high-quality, interpretable data. For Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, with the choice depending on the sample's purity and the specific analytical goals.

Recommended Technique: GC-MS for Volatile and Thermally Stable Analytes

Given the likely volatility and thermal stability of this methyl ester, GC-MS with Electron Ionization (EI) is a robust choice for a detailed structural analysis. EI is a "hard" ionization technique that induces extensive fragmentation, providing a wealth of structural information.[6]

-

Sample Preparation: Dissolve approximately 1 mg of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Detection (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Transfer Line Temperature: 280°C.

-

This protocol is designed to be self-validating by ensuring good chromatographic separation and producing a reproducible fragmentation pattern that can be compared against theoretical predictions.[4]

Alternative Technique: LC-MS for Complex Matrices and Non-Volatile Analytes

For samples in complex biological matrices or for compounds that may degrade at high temperatures, LC-MS with Electrospray Ionization (ESI) is the preferred method.[6][7] ESI is a "soft" ionization technique that typically produces a prominent protonated molecule, [M+H]+, with minimal fragmentation, which is ideal for confirming the molecular weight.[8]

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow: Nitrogen at appropriate settings for the instrument.

-

Mass Range: Scan from m/z 100 to 400.

-

Method validation for LC-MS would involve assessing parameters such as accuracy, precision, specificity, and linearity.

Interpreting the Mass Spectrum: A Predictive Analysis

The mass spectrum of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate will be characterized by several key features, most notably the isotopic signature of bromine.

The Molecular Ion and the Bromine Isotopic Pattern

Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[9][10] This results in a characteristic M/M+2 pattern for any bromine-containing ion, where the two peaks are of roughly equal intensity and separated by 2 m/z units.[11]

The molecular weight of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (C6H7BrN2O2) is calculated as follows:

-

With 79Br: 217.98 g/mol

-

With 81Br: 219.98 g/mol

Therefore, in the mass spectrum, we expect to see two molecular ion peaks at m/z 218 and m/z 220 with approximately equal intensity.

| Ion | m/z (for 79Br) | m/z (for 81Br) | Expected Relative Abundance |

| [M]+• | 218 | 220 | 1:1 |

Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will undergo fragmentation, providing structural information. The most likely fragmentation pathways are initiated by cleavage at the weakest bonds and the formation of stable fragment ions.

-

Loss of a Methoxy Radical (•OCH3): Cleavage of the ester group is a common fragmentation pathway.[12] This would result in an acylium ion.

-

[M]+• - •OCH3 → [C5H4BrN2O]+

-

Expected m/z: 187 and 189.

-

-

Loss of the Ester Group (•COOCH3): Cleavage of the bond between the imidazole ring and the carboxyl group.

-

[M]+• - •COOCH3 → [C4H4BrN2]+

-

Expected m/z: 159 and 161.

-

-

Loss of a Bromine Radical (•Br): The carbon-bromine bond can also cleave, although this may be less favorable than fragmentation of the ester.[11]

-

[M]+• - •Br → [C6H7N2O2]+

-

Expected m/z: 139.

-

-

Cleavage of the Imidazole Ring: The imidazole ring itself can fragment, though this often occurs after the loss of substituents.[13]

The following Graphviz diagrams illustrate the primary predicted fragmentation pathways.

Caption: Secondary fragmentation of the m/z 187/189 ion.

Trustworthiness and Validation

The reliability of mass spectrometric data is contingent upon a robust validation process. [14]For quantitative applications, it is essential to validate the method for accuracy, precision, selectivity, and linearity. [15]The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for matrix effects and variations in instrument response. [4]For qualitative identification, the consistency of the fragmentation pattern and the accurate mass measurement of the molecular ion (using a high-resolution mass spectrometer) provide a high degree of confidence.

Conclusion

The mass spectrometric analysis of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a clear illustration of how fundamental principles of mass spectrometry can be applied to elucidate the structure of a small molecule. The characteristic isotopic pattern of bromine provides an immediate and unambiguous marker for its presence. The predictable fragmentation of the ester group and the potential for ring cleavage offer further structural confirmation. By employing a well-designed and validated experimental protocol, researchers can confidently identify and characterize this and other related compounds, which is a critical step in the advancement of chemical and pharmaceutical research.

References

- Mass Spectrometry in Small Molecule Drug Development. (2015).

- Small molecule analysis using MS. Bioanalysis Zone.

- Analytical validation of accelerator mass spectrometry for pharmaceutical development.

- Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed.

- Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. PubMed.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.

- Other Important Isotopes- Br and Cl. Chemistry LibreTexts.

- mass spectra - the M+2 peak. Chemguide.

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).

- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC - NIH. (2020).

- The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. (2025).

- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. (2019).

- Ch13 - Mass Spectroscopy. University of Calgary.

- Imidazole quantification by LC determination. (2019). Wiley Analytical Science.

- Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. ResearchGate.

- 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.

- Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed.

- Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.

- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.

- The mass spectra of imidazole and 1-methylimidazole. ResearchGate.

- LC-MS Sample Preparation: Techniques & Challenges.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. (2020).

- Journal of the American Society for Mass Spectrometry Vol. 37 No. 1. ACS Publications.

- LC-MS Sample Preparation. Thermo Fisher Scientific - NG.

- Preparing Samples for LC-MS/MS Analysis. Organomation.

- Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).

- The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. ResearchGate. (2025).

- Methyl 2-bromo-1H-imidazole-5-carboxylate. Sigma-Aldrich.

- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- methyl 2-bromo-1H-imidazole-5-carboxylate. ChemicalBook.

- Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. PubChem.

- Fragmentation (mass spectrometry). Wikipedia.

- Methyl 2-bromo-1H-imidazole-5-carboxylate. ChemScene.

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023).

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. (2025).

- 2-Bromo-1-methyl-1H-imidazole. Sigma-Aldrich.

- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).

- Mass Spectrometry. Chemistry LibreTexts. (2014).

- Bromo pattern in Mass Spectrometry. YouTube. (2023).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. (2023).

- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. (2020).

- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. (2021).

- Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolian.com [resolian.com]

Solubility Profile of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate: A Methodological Framework

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative with potential applications as a key building block in medicinal chemistry and drug discovery programs. A thorough understanding of its solubility is a non-negotiable prerequisite for its advancement, influencing everything from reaction chemistry and purification to formulation development and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This technical guide provides a comprehensive, first-principles framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings of solubility, presents a strategic approach to solvent selection, and details robust, step-by-step experimental protocols for both qualitative and quantitative solubility assessment, including methods aligned with ICH guidelines for biopharmaceutical classification.

Introduction: The Compound and the Criticality of Solubility

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS: 120781-02-4) belongs to the imidazole class of heterocyclic compounds, a privileged structure in medicinal chemistry renowned for its diverse biological activities.[1] The unique arrangement of its functional groups—a bromine atom at the 2-position, a methyl ester at the 5-position, and an N-methylated imidazole core—suggests a complex interplay of electronic and steric factors that will govern its physicochemical properties.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 120781-02-4 | [2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 219.04 g/mol | [2][3] |

| Alternate Name | 2-Bromo-5-(methoxycarbonyl)-1-methyl-1H-imidazole |[2] |

While its synthetic utility is clear, a significant knowledge gap exists in the public domain regarding its solubility. This parameter is fundamental; without it, a scientist cannot:

-

Develop robust synthetic and purification protocols (e.g., crystallization).[4]

-

Prepare stock solutions for biological screening, risking precipitation in assays.[5]

-

Design appropriate formulations for in vivo studies.

-

Predict oral bioavailability, a key factor in drug development.[6]

This guide provides the necessary theoretical and practical tools to expertly characterize the solubility profile of this molecule.

Theoretical Foundations of Solubility

A predictive understanding of solubility begins with fundamental physicochemical principles. The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG = ΔH - TΔS).[7][8] A negative ΔG, indicating a spontaneous process, is favored by a balance of enthalpy (ΔH, energy of breaking and forming bonds) and entropy (ΔS, disorder).[7]

Key Predictive Principles:

-

Polarity and the "Like Dissolves Like" Rule: This is the most powerful guiding principle.[9][10] The polarity of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is moderately polar, derived from the polar C-Br bond, the hydrogen bond-accepting ester group (C=O), and the polar imidazole ring. It lacks a hydrogen bond-donating group. Therefore, it is predicted to have limited solubility in non-polar solvents like hexane, and higher solubility in polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, methanol) solvents.[11][12] Its aqueous solubility is expected to be modest.

-

Effect of Temperature: The dissolution of most solids is an endothermic process (ΔH > 0), meaning energy is required to break the crystal lattice bonds.[13] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[13][14][15] However, this must be confirmed experimentally, as some compounds exhibit exothermic dissolution and become less soluble at higher temperatures.[14][15]

-

Effect of pH: The imidazole ring is basic (pKaH of unsubstituted imidazole is ~7.1).[1] In acidic aqueous media, the N-3 nitrogen can be protonated to form an imidazolium cation. This salt form is significantly more polar than the neutral molecule and is expected to exhibit substantially higher aqueous solubility. Therefore, the solubility of this compound in aqueous systems will be highly pH-dependent.

A Strategic Framework for Solvent Selection

Choosing the right solvents for solubility screening is a critical first step that balances chemical diversity with practical application. The selection process should be logical and purpose-driven, considering both physicochemical properties and downstream applications.

The workflow below outlines a systematic approach to solvent selection for a comprehensive solubility profile.

Caption: A logical workflow for selecting solvents for solubility screening.

Recommended Solvents for Initial Screening:

| Class | Solvent | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | ICH guideline; assesses stability and solubility in acidic conditions.[16][17] |

| pH 4.5 (Acetate Buffer) | ICH guideline; mid-range pH.[16][17] | |

| pH 6.8 (Phosphate Buffer, SIF) | ICH guideline; simulates intestinal fluid.[16][17] | |

| Polar Protic | Methanol (MeOH) | Common solvent for reactions and analysis. |

| Ethanol (EtOH) | Pharmaceutically acceptable solvent. | |

| Polar Aprotic | Acetone | Useful for purification and as a less polar alternative to DMSO. |

| Acetonitrile (ACN) | Common mobile phase in HPLC; data is useful for analytical methods. | |

| Dimethyl Sulfoxide (DMSO) | High solubilizing power; standard for creating stock solutions for biological assays.[5] | |

| Less Polar | Dichloromethane (DCM) | Common solvent for organic extraction. |

| Ethyl Acetate (EtOAc) | Moderately polar solvent common in synthesis and chromatography. | |

| Non-polar | Hexane or Heptane | Establishes the lower limit of solubility based on polarity. |

Experimental Protocols for Solubility Determination

A tiered approach, starting with a rapid qualitative assessment followed by a rigorous quantitative method, is most efficient. The following protocols are designed to be self-validating and provide robust, reproducible data.

Caption: Tiered experimental workflow for solubility determination.

Protocol 4.1: Qualitative Solubility Assessment (Scouting)

Objective: To rapidly estimate solubility and classify the compound as "soluble," "partially soluble," or "insoluble" in a range of solvents.

Methodology:

-

Preparation: Weigh approximately 2-3 mg of methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate into a small, clear glass vial (e.g., 1.5 mL).

-

Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of ~20-30 mg/mL.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.[18]

-

Observation: Visually inspect the vial against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.

-

-

Incremental Addition (if insoluble/partially soluble): If the compound is not fully dissolved, add another aliquot of solvent (e.g., 400 µL, for a total of 500 µL) and repeat steps 3-4. If still not fully dissolved, add a final aliquot (e.g., 500 µL, for a total of 1 mL) and repeat.

-

Record: Note the approximate concentration at which dissolution occurred, or classify as insoluble if solid remains after the final addition.

Protocol 4.2: Quantitative Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in a given solvent at a controlled temperature. This is considered the "gold standard" method.[19]

Methodology:

-

System Preparation: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 5-10 mg) to a glass vial containing a known volume of the solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is essential for validation.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard, but the time to reach equilibrium should be verified (e.g., by sampling at 24, 48, and 72 hours and confirming the concentration is stable).[8][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid.[20] This step is critical to avoid artificially high results.

-

Dilution: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in standard units (e.g., mg/mL or mM) along with the temperature. Perform at least three replicate experiments for each solvent.[16]

Protocol 4.3: pH-Dependent Aqueous Solubility Profile

Objective: To determine the compound's solubility in aqueous media across a physiologically relevant pH range, as stipulated by ICH guidelines for biopharmaceutical classification.[17][21]

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8, using compendial reagents.[17] Also, determine the pH of lowest predicted solubility and prepare a buffer for that pH if it falls within the 1.2-6.8 range.

-

Solubility Determination: Perform the quantitative shake-flask method (Protocol 4.2) for each buffer system. The experiments must be conducted at 37 ± 1°C.[16][17]

-

pH Verification: It is crucial to measure the final pH of the saturated solution after the equilibration period to ensure the buffer had sufficient capacity and the target pH was maintained.[16][21]

-

Data Plotting: Plot the determined solubility (on a log scale) against the final measured pH to generate the pH-solubility profile.

Data Analysis and Interpretation

Properly presenting and interpreting solubility data is as important as generating it.

Data Presentation: All quantitative data should be summarized in a clear, tabular format.

Table 1: Example Solubility Data for Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

| Solvent/Medium | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mM) | Qualitative Classification |

|---|---|---|---|---|

| Water (Purified) | 25 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| pH 4.5 Buffer | 37 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Interpretation for Drug Development:

-

Biopharmaceutics Classification System (BCS): The data from Protocol 4.3 is used to classify the drug's solubility. According to ICH guidelines, a drug is "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media across the pH range of 1.2-6.8.[16][17][21] The lowest measured solubility in this range is the determining factor.[16] This classification, combined with permeability data, dictates the regulatory path for biowaivers.

-

Formulation Strategy: Low aqueous solubility may necessitate enabling formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to achieve adequate drug exposure in vivo.[5]

-

Assay Development: High solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for high-throughput screening. However, the final concentration of DMSO in aqueous assay buffers must be carefully controlled (typically <0.5%) to avoid compound precipitation and solvent-induced artifacts.[5]

Conclusion

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Zito, P. M. (n.d.). Biochemistry, Dissolution and Solubility. NCBI StatPearls. Retrieved from [Link]

-

MBiotech. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Westlab. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ChemPRIME. (n.d.). Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

-

LookChem. (n.d.). Cas 16681-59-7,2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemistry of the Biologically Important Imidazoles. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

PubChem. (n.d.). 1H-imidazole-1-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Pharma and Bio Sciences. (n.d.). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | C6H7BrN2O2 | CID 26343677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Video: Solubility - Concept [jove.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. Solubility [chem.fsu.edu]

- 14. Solubility - Wikipedia [en.wikipedia.org]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Bioactive Scaffold: A Crystallographic Exploration of a Brominated Methyl-Imidazole Derivative